
2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-phénylacrylate de 2-méthoxy-4-(2-((2-nitrophénoxy)acétyl)carbohydrazonoyl)phényle est un composé organique complexe de formule moléculaire C25H21N3O7 et de masse molaire 475,462 g/mol . Ce composé est connu pour sa structure unique, qui comprend un groupe méthoxy, un groupe nitrophénoxy et un groupe phénylacrylate. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes.
Méthodes De Préparation
La synthèse du 3-phénylacrylate de 2-méthoxy-4-(2-((2-nitrophénoxy)acétyl)carbohydrazonoyl)phényle implique plusieurs étapes. Une méthode courante consiste à nitrer l'acide phénylacétique pour produire l'acide 2-nitrophénylacétique . Cet intermédiaire est ensuite mis à réagir avec l'hydrazine pour former le dérivé carbohydrazide. L'étape finale consiste à estérifier le carbohydrazide avec le 2-méthoxy-4-hydroxybenzaldéhyde et l'acide 3-phénylacrylique dans des conditions réactionnelles spécifiques . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le 3-phénylacrylate de 2-méthoxy-4-(2-((2-nitrophénoxy)acétyl)carbohydrazonoyl)phényle subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne la formation d'amines ou d'alcools.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des solvants organiques comme le dichlorométhane ou l'éthanol, et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le 3-phénylacrylate de 2-méthoxy-4-(2-((2-nitrophénoxy)acétyl)carbohydrazonoyl)phényle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique pour la préparation de divers composés hétérocycliques.
Biologie : Ce composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique en raison de sa structure chimique unique et de ses activités biologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'autres composés organiques complexes
Mécanisme d'action
Le mécanisme d'action du 3-phénylacrylate de 2-méthoxy-4-(2-((2-nitrophénoxy)acétyl)carbohydrazonoyl)phényle implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe nitrophénoxy peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec des composants cellulaires, entraînant divers effets biologiques. Les groupes méthoxy et phénylacrylate contribuent à la stabilité et à la réactivité globales du composé, lui permettant de participer à différentes voies biochimiques .
Applications De Recherche Scientifique
2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and phenylacrylate groups contribute to the compound’s overall stability and reactivity, allowing it to participate in different biochemical pathways .
Comparaison Avec Des Composés Similaires
Des composés similaires au 3-phénylacrylate de 2-méthoxy-4-(2-((2-nitrophénoxy)acétyl)carbohydrazonoyl)phényle comprennent :
3-phénylacrylate de 2-méthoxy-4-(2-((4-nitrophénoxy)acétyl)carbohydrazonoyl)phényle : Ce composé a une structure similaire, mais avec une position différente du groupe nitro, ce qui entraîne des variations dans ses propriétés chimiques et biologiques.
Benzoate de 2-méthoxy-4-(2-((2-nitrophénoxy)acétyl)carbohydrazonoyl)phényle : Ce composé diffère dans le groupe ester, ce qui peut affecter sa réactivité et ses applications.
L'unicité du 3-phénylacrylate de 2-méthoxy-4-(2-((2-nitrophénoxy)acétyl)carbohydrazonoyl)phényle réside dans sa combinaison spécifique de groupes fonctionnels, ce qui fournit un ensemble distinct de propriétés chimiques et biologiques qui sont précieuses pour diverses applications de recherche.
Propriétés
Numéro CAS |
477728-79-3 |
|---|---|
Formule moléculaire |
C25H21N3O7 |
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H21N3O7/c1-33-23-15-19(11-13-22(23)35-25(30)14-12-18-7-3-2-4-8-18)16-26-27-24(29)17-34-21-10-6-5-9-20(21)28(31)32/h2-16H,17H2,1H3,(H,27,29)/b14-12+,26-16+ |
Clé InChI |
IHNVJSYRANVWGA-DLVCOAMMSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)


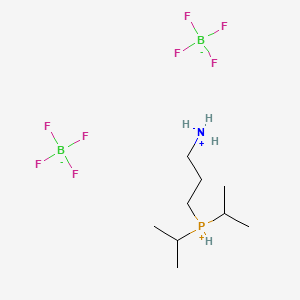
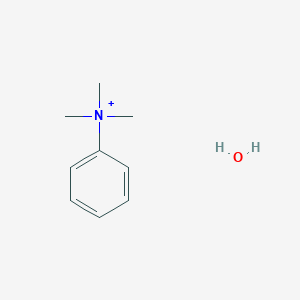
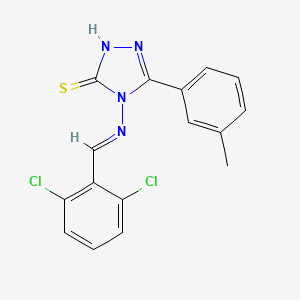
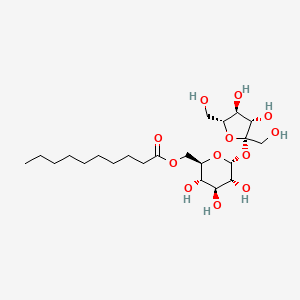

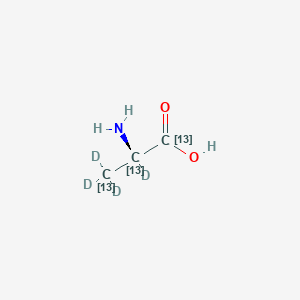

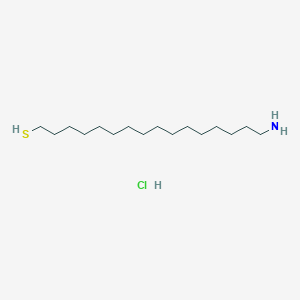
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)


